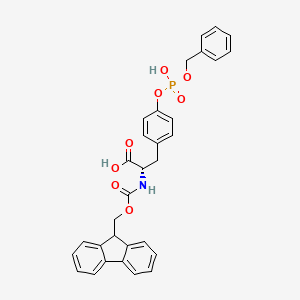

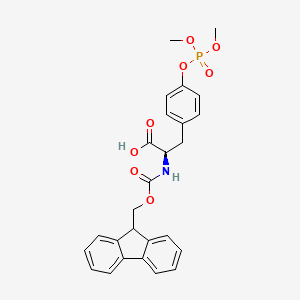

Fmoc-D-Tyr(Po3Me2)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-D-Tyr(Po3Me2)-OH, also known as Fmoc-D-Tyr(POM), is a synthetic amino acid derivative that has been used in a variety of applications in scientific research. It is a derivative of the amino acid tyrosine, which is found naturally in proteins. Fmoc-D-Tyr(POM) has been used in a number of different applications, including protein synthesis, peptide synthesis, and drug discovery.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

Fmoc-D-Tyr(Po3Me2)-OH is significantly involved in the field of peptide synthesis. The compound is employed in Fmoc/solid-phase synthesis of Tyr(P)-containing peptides, despite the complications caused by piperidine in cleaving the methyl group from the -Tyr(PO3Me2)-residue during peptide synthesis. The use of t-butyl phosphate protection, as in Fmoc-Tyr(PO3tBu2)-OH, offers a solution to these challenges, enabling the successful synthesis of Tyr(P)-containing peptides (Perich & Reynolds, 2009).

Enhanced Specificity in Ligand Interactions

The compound has also been instrumental in synthesizing bivalent consolidated ligands, branched peptides interacting with high specificity and affinity with the SH2 and SH3 domains of Abelson kinase. In this context, Fmoc-O-phospho-l-tyrosine[Fmoc-Tyr(PO3H2)-OH] is used for introducing the necessary phosphotyrosine residues, facilitating the orientation of individual ligands for enhanced specificity in interactions (Xu et al., 2004).

Development of Hydrogels

Fmoc-D-Tyr(Po3Me2)-OH is also pivotal in developing hydrogels with potential technological applications. For instance, stable supramolecular hydrogels have been obtained from Fmoc-protected synthetic dipeptides, demonstrating the possibility of incorporating reduced graphene oxide (RGO) into the hydrogel. This development suggests significant implications for creating stable hybrid hydrogels with integrated functionalities (Adhikari & Banerjee, 2011).

Utility in Solid-Phase Syntheses

The compound's application extends to the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This process involves a diastereoselective amidomethylation, signifying the compound's adaptability and utility in varied synthetic methodologies, supporting the synthesis of peptides with potential biological applications (Šebesta & Seebach, 2003).

Synthesis of Phosphopeptides

Furthermore, Fmoc-D-Tyr(Po3Me2)-OH is involved in the synthesis of phosphotyrosine-containing peptides, showcasing the versatility of the compound in synthesizing peptides with specific functional groups, which are pivotal in various biochemical and pharmacological research (Paquet et al., 2009).

Propriétés

IUPAC Name |

(2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCDMSMVMNCER-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140449 |

Source

|

| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Tyr(Po3Me2)-OH | |

CAS RN |

201335-92-4 |

Source

|

| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201335-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)